BenchChemオンラインストアへようこそ!

AP-14145 HCl

Atrial fibrillation Cardiac electrophysiology Atrial selectivity

AP-14145 HCl is the only negative allosteric modulator that prolongs AERP without ventricular QT risk, a distinct advantage over pore blockers (apamin) & IKr blockers (dofetilide). With 100% cardioversion in vernakalant-resistant AF, it's essential for translational AF models and safety pharmacology. Ensure experimental fidelity with the exact, high-purity compound.

Molecular Formula C18H18ClF3N4O
Molecular Weight 398.81
Cat. No. B1192163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-14145 HCl
SynonymsAP14145 HCl, AP 14145 HCl, AP-14145 HCl, AP-14145 hydrochloride
Molecular FormulaC18H18ClF3N4O
Molecular Weight398.81
Structural Identifiers
SMILESC[C@H](C1=CC(C(F)(F)F)=CC=C1)NC2=NC3=CC=CC(NC(C)=O)=C3N2.Cl
InChIInChI=1S/C18H17F3N4O.ClH/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26;/h3-10H,1-2H3,(H,23,26)(H2,22,24,25);1H/t10-;/m1./s1
InChIKeyKGIUXIYNTCVBST-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO and Ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP-14145 HCl: KCa2 Channel Negative Allosteric Modulator for Atrial-Selective Electrophysiology Research and Atrial Fibrillation Drug Discovery


AP-14145 hydrochloride (AP-14145 HCl, CAS: 2387505-59-9) is a potent negative allosteric modulator (NAM) of small conductance calcium-activated potassium (KCa2/SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with an IC50 of 1.1 ± 0.3 μM [1]. Unlike pore blockers, AP-14145 acts as an inhibitory gating modifier by shifting the calcium dependence of channel activation, thereby increasing the EC50 of Ca2+ on KCa2.3 channels by approximately threefold [1]. The compound exhibits functional atrial selectivity in multiple preclinical species, prolonging atrial effective refractory period (AERP) without prolonging ventricular repolarization (QTc), a key differentiator from IKr blockers such as dofetilide [2].

AP-14145 HCl: Why SK Channel Modulator Generics and Broad-Spectrum K⁺ Channel Blockers Cannot Be Substituted Without Functional Loss


Generic substitution among K⁺ channel modulators fails because mechanistically distinct compounds produce divergent electrophysiological outcomes. AP-14145 is a negative allosteric modulator that specifically reduces Ca2+ sensitivity of KCa2.2/KCa2.3 channels without affecting KCa2.1 or KCa3.1 [1]. In contrast, pore blockers such as apamin and UCL1684 physically occlude the channel pore, producing different gating kinetics [2]. IKr blockers such as dofetilide prolong both atrial and ventricular repolarization, increasing proarrhythmic risk, whereas AP-14145 maintains atrial selectivity [3]. Even within the SK inhibitor class, compounds such as NS8593 exhibit distinct binding sites and potency profiles (Kd ~77 nM for SK3) that translate to divergent in vivo efficacy [4]. Consequently, experimental replication and cross-study comparability require the exact same tool compound, not a presumed functional analog.

AP-14145 HCl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


AP-14145 vs. Dofetilide: Functional Atrial Selectivity Evidenced by Differential QTc Prolongation in Guinea Pig Hearts

In a direct head-to-head comparison using guinea pig hearts, AP-14145 increased atrial effective refractory period (AERP) without prolonging the ventricular rate-corrected QT interval (QTcB). In contrast, the IKr blocker dofetilide prolonged QTcB to a greater extent than AERP, indicating a lack of atrial selectivity and heightened ventricular proarrhythmic risk. This differential safety profile is a primary selection criterion for antiarrhythmic drug discovery [1].

Atrial fibrillation Cardiac electrophysiology Atrial selectivity

AP-14145 vs. Vernakalant: Efficacy in Vernakalant-Resistant Atrial Fibrillation and Ventricular Refractoriness Sparing

In a porcine model of sustained atrial fibrillation (AF) rendered resistant to the clinically used drug vernakalant, AP14145 achieved 100% cardioversion to sinus rhythm and prevented AF reinduction. Both vernakalant and AP14145 prolonged atrial refractoriness and reduced AF duration, but neither compound affected ventricular refractoriness or blood pressure [1][2].

Atrial fibrillation Antiarrhythmic resistance Cardiac electrophysiology

AP-14145 vs. Apamin: Divergent Gating Kinetics and Unitary Current Amplitude Modulation in Single-Channel Recordings

In excised inside-out patch-clamp recordings of SK channels, both AP14145 and apamin induced very long-lived channel closures (τ_c,vl ≈ 10-12 s). However, AP14145 uniquely decreased unitary current amplitude and shifted open duration distributions toward longer events, whereas apamin accelerated intra-burst gating kinetics by shortening closed durations [1].

SK channel biophysics Single-channel electrophysiology Mechanism of action

AP-14145 vs. NS8593: In Vivo Efficacy in Atrial Fibrillation Termination and Conduction Velocity Modulation

While both AP14145 and the SK inhibitor NS8593 have been studied in AF models, AP14145 has demonstrated robust AF termination in multiple large-animal models, whereas NS8593's primary reported efficacy is AF prevention and duration reduction. In a goat model of persistent AF (30 days), AP14145 (20 mg/kg/h) terminated AF in 5 of 6 animals and prolonged atrial ERP, whereas NS8593 in equine studies terminated only pacing-induced AF of short duration [1][2].

Atrial fibrillation Cardiac electrophysiology In vivo pharmacology

AP-14145 HCl: Prioritized Research and Industrial Applications Supported by Quantitative Differentiation Evidence


Atrial Fibrillation Drug Discovery: Screening for Atrial-Selective Antiarrhythmic Candidates with Reduced Ventricular Proarrhythmic Liability

Utilize AP-14145 as a positive control and tool compound in atrial-selective safety pharmacology assays. Its demonstrated ability to prolong AERP without prolonging QTc in guinea pig hearts [1] and pigs [2] provides a benchmark for evaluating novel KCa2 channel modulators or other atrial-selective targets. This application is directly supported by head-to-head comparisons with dofetilide showing differential QT safety [1].

Mechanistic Studies of Drug-Resistant Atrial Fibrillation and Cardioversion Failure

Employ AP-14145 to investigate the electrophysiological mechanisms underlying resistance to clinically used antiarrhythmic agents such as vernakalant. Its 100% cardioversion efficacy in vernakalant-resistant porcine AF [2] and its ability to abruptly organize fibrillatory conduction before termination [3] make it an indispensable tool for dissecting the spatiotemporal dynamics of AF and for validating new therapeutic strategies targeting refractory patient populations.

Biophysical Characterization of SK Channel Gating and Allosteric Modulation Mechanisms

Leverage AP-14145 in single-channel patch-clamp electrophysiology to study the allosteric modulation of KCa2.2/KCa2.3 channels. Its unique effects on unitary current amplitude and gating kinetics, distinct from the pore blocker apamin [4], enable precise dissection of Ca2+-dependent and voltage-dependent gating processes. This is essential for structure-function studies and for validating computational models of SK channel pharmacology.

In Vivo Electrophysiology in Large-Animal Models of Persistent Atrial Fibrillation

Deploy AP-14145 in chronic large-animal models (e.g., goat, pig) to assess the efficacy of SK channel inhibition in terminating established persistent AF and to study concomitant changes in atrial conduction velocity, ERP, and AF cycle length [3]. Its robust, dose-dependent effects in terminating 30-day persistent AF in goats [3] provide a reliable in vivo platform for translational AF research and preclinical efficacy testing of combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-14145 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.